

Addressing on-target off-tumor toxicity of CT-0508

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **CT-08**

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Technical Support Center: CT-0508

Topic: Addressing On-Target Off-Tumor Toxicity and Management of Other Potential Adverse Events Associated with CT-0508

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential toxicities associated with the investigational anti-HER2 CAR macrophage (CAR-M) therapy, CT-0508.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

On-Target Off-Tumor Toxicity

Q1: What is on-target off-tumor toxicity, and is it a concern for CT-0508?

A1: On-target off-tumor toxicity occurs when a targeted therapy, such as a CAR-T or CAR-M cell, attacks healthy tissues that express the target antigen, in this case, HER2. While HER2 is overexpressed in certain cancers, it can be present at low levels on normal tissues. However, based on available clinical trial data, no on-target off-tumor toxicities have been reported for CT-0508.^{[1][2][3]} Pre-clinical studies also indicated that CT-0508 was safe and effective, inducing targeted cancer cell phagocytosis while sparing normal cells.^[4]

Q2: Why has on-target off-tumor toxicity not been observed with CT-0508?

A2: While the exact reasons are still under investigation, the mechanism of action of CAR-macrophages may differ from CAR-T cells in ways that mitigate this risk. Macrophages primarily kill through phagocytosis (engulfing target cells) rather than the lytic killing mechanism of T-cells.[2] This may require a higher threshold of antigen expression for activation, potentially sparing healthy tissues with low HER2 expression.

Q3: What proactive monitoring strategies are recommended for potential on-target off-tumor effects?

A3: Although not reported, a proactive monitoring approach is prudent. This includes:

- Baseline Assessment: Thoroughly document the patient's baseline organ function, particularly cardiac, pulmonary, and gastrointestinal, before administration of CT-0508.
- Regular Monitoring: Conduct regular post-infusion assessments of organ function through laboratory tests and clinical evaluation.
- Biopsies: As per the clinical trial protocol, serial biopsies of tumor tissue can be analyzed to assess for CT-0508 infiltration and its effects on the tumor microenvironment.[1][3]

Cytokine Release Syndrome (CRS) and Infusion-Related Reactions

Q4: What are the common adverse events observed with CT-0508?

A4: The most common treatment-related adverse events are Cytokine Release Syndrome (CRS) and infusion-related reactions.[5] These have been predominantly mild to moderate (Grade 1-2) and have resolved quickly.[1][3] Other reported adverse events include decreased lymphocyte and neutrophil counts.[5]

Q5: What are the signs and symptoms of CRS to monitor for?

A5: Key signs and symptoms include fever, hypoxia (low blood oxygen levels), and hypotension (low blood pressure).[1][6]

Q6: How should Grade 1-2 CRS be managed?

A6: Grade 1-2 CRS associated with CT-0508 has been reported to be self-limiting.[1][2] Management is typically supportive and may include hospitalization for monitoring.[1][3] Unlike some CAR-T cell therapies, the use of tocilizumab has not been required for the management of CRS in the reported cases.[3]

Q7: Have any dose-limiting toxicities been observed?

A7: No dose-limiting toxicities have been reported in the phase 1 clinical trials of CT-0508.[1][5][7]

Quantitative Data Summary

Table 1: Adverse Events in Phase 1 Clinical Trial of CT-0508

Adverse Event	Grade	Incidence/Details	Reference
Cytokine Release Syndrome (CRS)	Grade 1-2	Observed in 11 patients (out of 14). All cases were mild to moderate and resolved.	[5]
Grade 2		One patient experienced fever and hypoxia, which resolved in ~72 hours.	[1]
Severe (Grade 3-4)	None reported.		[5][8]
Infusion-Related Reactions	Grade 1-2	Observed in 5 patients (out of 14).	[5]
Grade 2		One patient experienced a reaction that resolved within 1 hour.	[1]
Decreased Lymphocyte Count	Grade 3	Reported in 3 patients.	[5]
Decreased Neutrophil Count	Grade 3	Reported in 1 patient.	[5]
Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS)	Any Grade	None reported.	[5][9]
On-Target Off-Tumor Toxicities	Any Grade	None reported.	[1][2][3]
Major Organ Toxicities	Any Grade	None reported.	[1][7]

Experimental Protocols

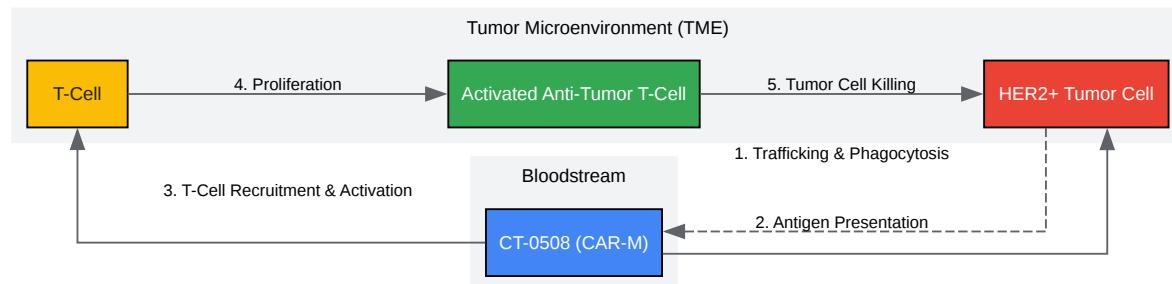
1. CT-0508 Manufacturing and Administration

- Monocyte Isolation: Monocytes are isolated from mobilized apheresis products from the patient (autologous).[1][3]
- Macrophage Differentiation and Engineering: The isolated monocytes are differentiated into macrophages and then engineered with an anti-HER2 CAR using an adenoviral vector (Ad5f35).[1][10] The resulting CAR-M product, CT-0508, exhibits a pro-inflammatory M1 phenotype.[4][5]
- Administration: CT-0508 is administered to patients without preparative chemotherapy (lymphodepletion).[1][8] Dosing regimens have included a fractionated dose on days 1, 3, and 5, and a single full dose on day 1.[1][3]

2. Pharmacokinetic and Pharmacodynamic Monitoring

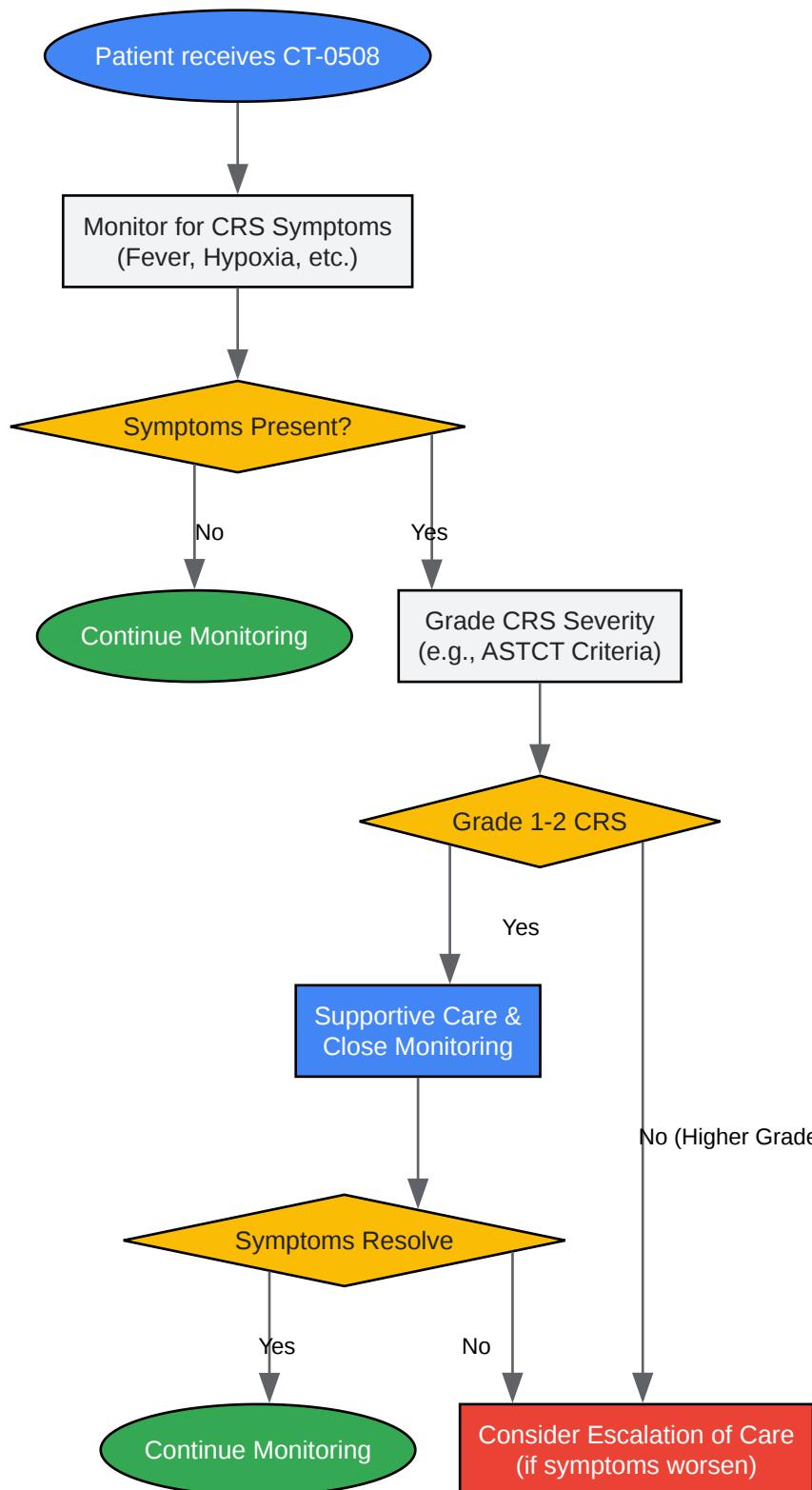
- Blood Sampling: Serial blood samples are collected to assess the persistence of CT-0508 and monitor for changes in cytokine levels and T-cell clones.[1]
- Tumor Biopsies: Tumor biopsies are collected at baseline and at specified time points post-infusion (e.g., 8 days and 4 weeks) to evaluate the trafficking of CT-0508 to the tumor microenvironment (TME) and its impact on TME modulation.[1]
- Analysis: Techniques such as RNAscope and TCR sequencing are used to detect CT-0508 in the TME and to identify newly expanding T-cell clones, respectively.[1][7]

Visualizations

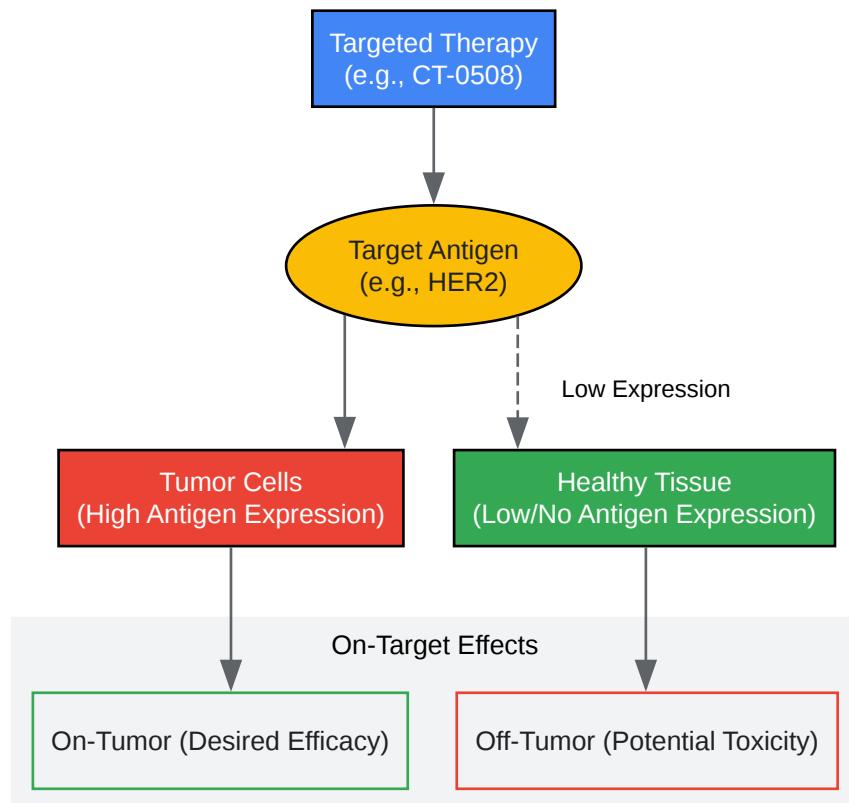


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Caption: Mechanism of Action of CT-0508.

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Caption: Workflow for Management of Cytokine Release Syndrome.



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Caption: Logic of On-Target Off-Tumor Toxicity.

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- To cite this document: BenchChem. [Addressing on-target off-tumor toxicity of CT-0508]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15599432#addressing-on-target-off-tumor-toxicity-of-ct-0508\]](https://www.benchchem.com/product/b15599432#addressing-on-target-off-tumor-toxicity-of-ct-0508)

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